molecular formula C8H8ClFO3S B2751627 (5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride CAS No. 1505586-29-7

(5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride

Cat. No.: B2751627
CAS No.: 1505586-29-7
M. Wt: 238.66
InChI Key: PNKBVDGJHIQZCQ-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H8ClFO3S and a molecular weight of 238.67 g/mol . It is characterized by the presence of a fluorine atom, a methoxy group, and a methanesulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride typically involves the reaction of (5-Fluoro-2-methoxyphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-2-methoxyphenyl)methanesulfonyl chloride
  • (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride
  • (5-Fluoro-2-hydroxyphenyl)methanesulfonyl chloride

Uniqueness

(5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring, which can influence its reactivity and the properties of its derivatives. The combination of these functional groups makes it a valuable reagent in organic synthesis and scientific research .

Properties

IUPAC Name

(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO3S/c1-13-8-3-2-7(10)4-6(8)5-14(9,11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKBVDGJHIQZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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